molecular formula C4H5Cl2FO B009232 3,3-Dichloro-2-fluorooxolane CAS No. 109776-93-4

3,3-Dichloro-2-fluorooxolane

Cat. No.: B009232
CAS No.: 109776-93-4
M. Wt: 158.98 g/mol
InChI Key: SUSSAXNSBRLZAD-UHFFFAOYSA-N
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Description

3,3-Dichloro-2-fluorooxolane is a halogenated oxolane (tetrahydrofuran derivative) featuring two chlorine atoms at the 3-position and a fluorine atom at the 2-position of the five-membered ring. These compounds are typically used as intermediates in organic synthesis, electrolytes in lithium-ion batteries, or functionalized building blocks for pharmaceuticals and agrochemicals due to their electron-withdrawing halogen substituents, which enhance stability and reactivity .

Properties

CAS No.

109776-93-4

Molecular Formula

C4H5Cl2FO

Molecular Weight

158.98 g/mol

IUPAC Name

3,3-dichloro-2-fluorooxolane

InChI

InChI=1S/C4H5Cl2FO/c5-4(6)1-2-8-3(4)7/h3H,1-2H2

InChI Key

SUSSAXNSBRLZAD-UHFFFAOYSA-N

SMILES

C1COC(C1(Cl)Cl)F

Canonical SMILES

C1COC(C1(Cl)Cl)F

Synonyms

Furan, 3,3-dichloro-2-fluorotetrahydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physical properties of 3,3-Dichloro-2-fluorooxolane and related compounds:

Compound Name Molecular Formula Molecular Weight Physical State Key Substituents CAS Number
This compound C₄H₅Cl₂FO 169.00 (calc.) Not reported 2-F, 3,3-Cl₂ Not available
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane C₁₂H₁₄ClFO₂ 244.69 Liquid 4-F-phenyl, 3-Cl-propyl 3308-94-9
4-Fluoro-1,3-dioxolan-2-one C₃H₃FO₃ 114.05 Yellow liquid 4-F, cyclic carbonate 114435-02-8
2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane C₉H₇BrClFO₂ 281.51 Solid/Liquid? Br, Cl, F on phenyl ring 2643367-91-1

Key Observations :

  • Halogen Diversity : The number and position of halogens significantly influence molecular weight and polarity. Bromine in the phenyl-substituted dioxolane (281.51 g/mol) increases molecular weight compared to chlorine/fluorine analogs .
  • Functional Groups : Cyclic carbonates (e.g., 4-Fluoro-1,3-dioxolan-2-one) exhibit distinct reactivity due to the carbonate group, enabling use as battery electrolytes .

Reactivity and Stability

  • Electrophilic Reactivity : Chlorine and fluorine substituents enhance electrophilicity at adjacent positions. For example, 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane may undergo nucleophilic substitution at the chloropropyl group, similar to intermediates reported by Zhang et al. for halogenated benzoic acids .
  • Thermal Stability : Fluorinated dioxolanes (e.g., 4-Fluoro-1,3-dioxolan-2-one) are stable under battery operating conditions, suggesting this compound could exhibit comparable stability in high-energy applications .

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